molecular formula C18H13BrClF3N4OS B2630421 5-bromo-2-chloro-N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 389071-10-7

5-bromo-2-chloro-N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No.: B2630421
CAS No.: 389071-10-7
M. Wt: 505.74
InChI Key: XATIHGCLZDWEFM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a benzamide core, which is a common motif in pharmaceutical compounds . The molecule also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound that often exhibits biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and triazole rings would likely contribute to the compound’s rigidity, while the various substituents (bromo, chloro, methylthio, trifluoromethyl) would influence its electronic properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo and chloro groups would likely make the compound relatively heavy and polar.

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

An efficient catalyst- and solvent-free method was developed for the synthesis of heterocyclic amides, specifically 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, through microwave-assisted Fries rearrangement. This method involves the strategic use of 5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone as an intermediate. Theoretical studies and crystallographic analyses were conducted to understand the process, including the formation of an intimate ion pair as a key step in the Fries rearrangement (Moreno-Fuquen et al., 2019).

Chemical Modification of Triazinones

The chemical modification of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones was explored to produce various derivatives with potential medicinal properties. This involved the use of phosphoruspentasulfide, methylation reactions, and other chemical treatments to produce compounds with specific characteristics and functionalities (Collins et al., 2000).

Nilotinib Synthesis

The synthesis of Nilotinib, an antitumor agent, included the use of 5-bromo-3-(trifluoromethyl)phenylamine as a precursor, which underwent various chemical reactions, including a microwave-assisted Fries rearrangement, to produce the final compound with an overall yield of 40% (Wang Cong-zhan, 2009).

Biological Activity Studies

Cytotoxic and Antimicrobial Activity

A new group of 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were synthesized and screened for cytotoxic, antibacterial, and antifungal activity. Some derivatives exhibited promising biological activity, highlighting the potential of these compounds in therapeutic applications (Sumangala et al., 2012).

Anti-inflammatory Activities

The synthesis of new substituted azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones was reported, and their anti-inflammatory activities were studied. The active compounds, particularly 6g and 7g, demonstrated potent anti-inflammatory activity, showing the potential of these compounds in medical treatments (Bhati, 2013).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Benzamides and triazoles are both common in medicinal chemistry and can interact with a variety of biological targets .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Properties

IUPAC Name

5-bromo-2-chloro-N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClF3N4OS/c1-29-17-26-25-15(9-24-16(28)13-8-11(19)5-6-14(13)20)27(17)12-4-2-3-10(7-12)18(21,22)23/h2-8H,9H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATIHGCLZDWEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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